N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine: is a chemical compound known for its unique structure and versatile applications It is characterized by the presence of four oxirane (epoxide) groups attached to a central methanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine typically involves the reaction of a suitable diamine with epichlorohydrin. The process can be summarized as follows:
Starting Materials: The primary starting materials are methanediamine and epichlorohydrin.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent attachment to the diamine.
Procedure: Methanediamine is reacted with an excess of epichlorohydrin under controlled temperature and stirring conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix methanediamine and epichlorohydrin.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Polymerization: It can participate in polymerization reactions to form cross-linked polymers.
Substitution Reactions: The compound can undergo substitution reactions where the oxirane groups are replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in solvents such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example:
With Amines: The reaction with amines can produce polyamines.
With Alcohols: The reaction with alcohols can yield polyols.
With Thiols: The reaction with thiols can result in thioethers.
Scientific Research Applications
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of epoxy resins and other polymers.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biomedical Research:
Industrial Applications: The compound is used in coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine primarily involves the reactivity of its oxirane groups. These groups can undergo nucleophilic attack, leading to ring-opening and subsequent formation of covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: This compound has hydroxyl groups instead of oxirane groups, making it less reactive in certain polymerization reactions.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: This compound contains pyridyl groups, which impart different chemical properties and applications.
Uniqueness
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine is unique due to its multiple oxirane groups, which provide high reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of cross-linked polymers and advanced materials.
Properties
CAS No. |
110430-20-1 |
---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(oxiran-2-ylmethyl)methanediamine |
InChI |
InChI=1S/C13H22N2O4/c1(10-5-16-10)14(2-11-6-17-11)9-15(3-12-7-18-12)4-13-8-19-13/h10-13H,1-9H2 |
InChI Key |
JQRBVXKQGFUZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN(CC2CO2)CN(CC3CO3)CC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.